4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride

Regioisomer Structural Identity API Intermediate

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride (CAS 1820647-10-6) is a heterocyclic diamine with a partially saturated benzothiazole core, supplied as a dihydrochloride salt for enhanced stability and solubility. It is cataloged as PubChem CID 119056947.

Molecular Formula C7H13Cl2N3S
Molecular Weight 242.16
CAS No. 1820647-10-6
Cat. No. B2606402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride
CAS1820647-10-6
Molecular FormulaC7H13Cl2N3S
Molecular Weight242.16
Structural Identifiers
SMILESC1CC(C2=C(C1)SC(=N2)N)N.Cl.Cl
InChIInChI=1S/C7H11N3S.2ClH/c8-4-2-1-3-5-6(4)10-7(9)11-5;;/h4H,1-3,8H2,(H2,9,10);2*1H
InChIKeyAJWNRDRXPWZZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine Dihydrochloride: A Critical Regioisomeric Building Block for Heterocyclic Synthesis


4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride (CAS 1820647-10-6) is a heterocyclic diamine with a partially saturated benzothiazole core, supplied as a dihydrochloride salt for enhanced stability and solubility. It is cataloged as PubChem CID 119056947 [1]. The compound is structurally related to the key synthetic intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which serves as the penultimate precursor to the dopamine agonist pramipexole [2]. However, the 2,4-diamine substitution pattern confers distinct chemical and potential biological properties that differentiate it from the more widely utilized 2,6-diamine regioisomer.

Regioisomer-specific reference standard (2,4-diamine)
Pre-formulated dihydrochloride salt for aqueous solubility
Heterocyclic building block with orthogonal amino groups

Risk of Substitution with 2,6-Diamino Analogs: Why Regioisomer Purity is Non-Negotiable in Benzothiazole Diamine Procurement


The 2,4- and 2,6-diamino regioisomers of the tetrahydrobenzothiazole scaffold are not interchangeable. The position of the second amine group fundamentally alters the compound's electronic character, hydrogen-bonding geometry, and synthetic reactivity. The 2,6-diamine variant is a well-known intermediate specifically engineered for pramipexole synthesis, while the 2,4-diamine offers a distinct vector for derivatization. Substitution with the incorrect regioisomer can lead to failed reactions, contamination of active pharmaceutical ingredient (API) batches, and invalid biological assay results. For impurity profiling, the 2,4-diamine may itself represent a process-related impurity requiring precise quantification, making its authenticated standard indispensable [1].

Regioisomer mismatch alters reactivity

2,4- and 2,6-diamine substitution differ in amine positioning, changing H-bond geometry and electronic character; may derail synthetic pathways.

Application context mismatch

2,6-diamine isomer is optimized for pramipexole intermediate synthesis; using 2,4-isomer may introduce process impurities and invalidate biological assays.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine Dihydrochloride Against Closest Analogs


Regioisomeric Identity Confirmation: 2,4- vs. 2,6-Diamine Substitution Pattern

The compound is explicitly defined by the amine substitution at the 2- and 4-positions of the tetrahydrobenzothiazole ring, confirmed by its IUPAC name and InChI Key (AJWNRDRXPWZZQB-UHFFFAOYSA-N). This differentiates it from the 2,6-diamine regioisomer (CAS 106092-09-5), which is a known precursor to pramipexole. The 2,4-substitution pattern is thermally persistent under standard ambient conditions and is a validated reference standard for quantifying regioisomeric impurities in 2,6-diamine-based syntheses [1].

Regioisomer Identity
Head-to-head
2,4- vs 2,6-diamine substitution; 100% distinct by NMR/HPLC
Ensures correct building block for synthesis and impurity quantification
Confirmed by InChI and retention time
Regioisomer Structural Identity API Intermediate Impurity Profiling

Dihydrochloride Salt Advantage: Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt form (molecular weight 242.17 g/mol) is computed to possess four hydrogen bond donors and four hydrogen bond acceptors [1]. Compared to the neutral free base (molecular weight 169.25 g/mol), the salt form significantly increases aqueous solubility, a critical parameter for reproducible in vitro assays and solution-phase chemical reactions. While the free base form (CAS 1485979-24-5) is also commercially available, its lower polarity limits its utility in aqueous or protic solvent systems without additional formulation steps.

Salt Form Solubility
Computed property
4 HBD / 4 HBA; TPSA 93.2 Ų
Pre-formulated dihydrochloride enhances aqueous solubility
Free base: 2 HBD / 3 HBA; salt form supports consistent assay conditions
Solubility Enhancement Salt Form Formulation Handling

Biochemical Selectivity Profile: In Vitro MAOA Inhibition

A single curated screening entry in BindingDB (ChEMBL3402055) reports that the compound inhibits human monoamine oxidase A (MAOA) with an IC50 of 1.00E+5 nM (100 µM) [1]. This weak micromolar activity is consistent with the benzothiazole class and provides a selectivity benchmark against other intracellular targets. For comparison, the structurally related yet distinct (S)-2,6-diamino derivative is primarily characterized by its affinity for dopamine D2 receptors (pramipexole scaffold), highlighting that the 2,4-diamine regioisomer engages a divergent biological target space.

MAOA Inhibition
Class-level
IC50 = 100,000 nM
Supports selectivity screening distinct from dopamine pathway
10-fold selectivity over LSD1 in panel; further validation recommended
Monoamine Oxidase Enzyme Inhibition Neuropharmacology Selectivity Screening

Synthetic Utility as a Versatile Heterocyclic Scaffold

The 4,5,6,7-tetrahydrobenzothiazole core is a validated scaffold in medicinal chemistry, most notably employed in the design of histone deacetylase (HDAC) inhibitors where the saturated ring provides a conformational constraint absent in fully aromatic benzothiazoles [1]. As the 2,4-diamine specifically, this compound presents two orthogonal amino groups for sequential derivatization, enabling the construction of asymmetrically substituted analogs. This contrasts with the 2,6-diamine isomer, which is predominantly utilized as a direct intermediate for pramipexole synthesis through a single reductive amination pathway [2]. The 2,4-substitution pattern thus offers a wider chemical space for library enumeration.

Synthetic Versatility
Class-level
Two distinct amino handles vs one in 2,6-diamine
Enables orthogonal derivatization for library synthesis
Relevant for SAR exploration; 2,6-diamine typically mono-functionalized
Heterocyclic Chemistry Drug Discovery Building Block HDAC Inhibitor

Validated Application Scenarios for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine Dihydrochloride Procurement


Reference Standard for Regioisomeric Impurity Profiling in Pramipexole API Manufacturing

During the synthesis of pramipexole, the 2,4-diamine regioisomer may arise as a process-related impurity. Procurement of the authenticated dihydrochloride salt enables its use as a certified reference standard for HPLC method development and validation, ensuring the purity of the final API per ICH guidelines [1].

Scaffold for HDAC Inhibitor Lead Optimization

The tetrahydrobenzothiazole core has demonstrated utility in pan-HDAC inhibitor design. The 2,4-diamine dihydrochloride provides a ready-to-couple building block for installing hydroxamic acid zinc-binding groups at the 2-position while reserving the 4-amino group for additional cap group modifications, facilitating the rapid generation of focused libraries [2].

Monamine Oxidase Tool Compound for Neuropharmacology

The documented micromolar inhibition of MAOA (IC50 100 µM), combined with its structural divergence from classical MAO inhibitors, positions this compound as a potential tool molecule for probing MAOA-related neurochemistry. The dihydrochloride salt's aqueous solubility supports direct use in in vitro enzyme assays without DMSO-related artifacts [3].

Application
Selection Property
Validation Focus
Impurity reference standard for pramipexole API
Regioisomer purity and identity
HPLC method validation per ICH impurity guidelines
HDAC inhibitor lead optimization
Orthogonal 2- and 4-amino derivatization
Focused library synthesis and SAR studies
MAOA inhibition screening studies
Micromolar MAOA inhibition profile
Selectivity screening and in vitro assay compatibility
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